molecular formula C11H13ClO2 B1583663 4-Chloro-4'-methoxybutyrophenone CAS No. 40877-19-8

4-Chloro-4'-methoxybutyrophenone

Cat. No.: B1583663
CAS No.: 40877-19-8
M. Wt: 212.67 g/mol
InChI Key: NGBTWDPPZFGUAY-UHFFFAOYSA-N
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Description

4-Chloro-4’-methoxybutyrophenone is an organic compound with the molecular formula C11H13ClO2. It is a derivative of butyrophenone, characterized by the presence of a chloro group at the 4-position and a methoxy group at the 4’-position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-4’-methoxybutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of 4-chloro-4’-methoxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-methoxybutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-4’-methoxybutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-4’-methoxybutyrophenone involves its interaction with specific molecular targets. For instance, in nucleophilic aromatic substitution reactions, the chloro group is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product . The methoxy group can also participate in hydrogen bonding and electronic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-methylbutyrophenone: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-4’-hydroxybutyrophenone: Contains a hydroxy group instead of a methoxy group.

    4-Chloro-4’-fluorobutyrophenone: Features a fluorine atom instead of a methoxy group

Uniqueness

4-Chloro-4’-methoxybutyrophenone is unique due to the presence of both chloro and methoxy groups, which confer distinct electronic and steric properties. These functional groups influence the compound’s reactivity and make it a valuable intermediate in organic synthesis. The methoxy group, in particular, can participate in various chemical reactions, enhancing the compound’s versatility .

Properties

IUPAC Name

4-chloro-1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBTWDPPZFGUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193855
Record name 4-Chloro-4'-methoxybutyrophenone
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40877-19-8
Record name 4-Chloro-1-(4-methoxyphenyl)-1-butanone
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Record name 4-Chloro-4'-methoxybutyrophenone
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Record name 4-Chloro-4'-methoxybutyrophenone
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Record name 4-chloro-4'-methoxybutyrophenone
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Synthesis routes and methods I

Procedure details

Anisole (2.16 g, 20 mmol) was dissolved in toluene (20 ml). The mixture was cooled to −10° C. and aluminum chloride (2.67 g, 20 mmol) was added. 4-Chlorobutyryl chloride (2.47 ml, 22 mmol) was added dropwise at −10° C. and stirred for 0.5 hour at −10° C. The reaction mixture was poured into iced water (40 ml). After separation, the organic layer was washed with 20%citric acid (10 ml) twice, 1N-sodium hydroxide (10 ml) and 20% brine (10 ml) twice, and was concentrated under reduced pressure to give 4-chloro-1-(4-methoxyphenyl)-1-butanone (4.21 g, yield 99%).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step Two
Quantity
2.47 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a cooled solution of 10.8 g (0.1 mol) anisole in 100 ml anhydrous toluene 13.3 g (0.1 mol) aluminium trichloride was added in portions over 15 minutes at −10° C. then 15.5 g (12.3 ml, 0.1 mmol) 4-chloro-butyryl chloride were added over 15 minutes keeping the temperature at −10° C. After stirring for additional 30 minutes at −10° C. the reaction mixture was hydrolyzed and the layers were separated. The aqueous layer was extracted with toluene (three times 100 ml) and the combined organic layers were dried and evaporated to yield 20.8 g (97%) 4-chloro-1-(4-methoxy-phenyl)-butan-1-one as a light beige liquid that solidified on standing. The product was used without further purification.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 45.96 g. (0.217 mole) of 4-chloro-4 -methoxybutyrophenone [prepared in (a), above], 28 g. (0.27 mole) of 2,2-dimethyl-1,3-propanediol and 0.53 g. of p-toluenesulfonic acid in 425 ml. of benzene is heated at reflux under a Dean-Stark trap for about 20 hours. The solution is allowed to cool, washed successively with aqueous sodium bicarbonate solution, water and brine and then evaporated to dryness. The residue is distilled at 174° C. at 1.5 mm. of mercury pressure and then recrystallized from petroleum ether to give 19.97 g. (30.9% yield) of 4-chloro-4'-methoxybutyrophenone, 2,2-dimethylpropylene ketal, having a melting point of 51.5 ° to 53.5° C.
Name
4-chloro-4 -methoxybutyrophenone
Quantity
0.217 mol
Type
reactant
Reaction Step One
Quantity
0.27 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,2-dimethylpropylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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